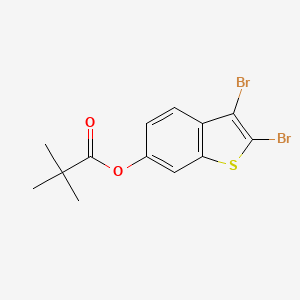
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is a complex organic compound that features a benzo[b]thiophene core substituted with bromine atoms and esterified with 2,2-dimethyl-propionic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate typically involves the esterification of 2,3-dibromo-benzo[b]thiophene-6-ol with 2,2-dimethyl-propionic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The benzo[b]thiophene core can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Oxidized benzo[b]thiophene compounds.
Reduction: Reduced benzo[b]thiophene compounds.
Hydrolysis: 2,2-Dimethyl-propionic acid and 2,3-dibromo-benzo[b]thiophene-6-ol.
Applications De Recherche Scientifique
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the biological activity of benzo[b]thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-benzo[b]thiophene: Shares the benzo[b]thiophene core but lacks the ester group.
2,2-Dimethyl-propionic acid esters: Similar ester functionality but different aromatic cores.
Uniqueness
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is unique due to the combination of the benzo[b]thiophene core with bromine substitutions and the ester group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
648906-00-7 |
|---|---|
Formule moléculaire |
C13H12Br2O2S |
Poids moléculaire |
392.11 g/mol |
Nom IUPAC |
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H12Br2O2S/c1-13(2,3)12(16)17-7-4-5-8-9(6-7)18-11(15)10(8)14/h4-6H,1-3H3 |
Clé InChI |
HCEXGYAOEGDRPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=C(S2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















